molecular formula C16H18N4O2 B11644742 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide

Cat. No.: B11644742
M. Wt: 298.34 g/mol
InChI Key: SVSCNFNONPWJGQ-LICLKQGHSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide are not extensively documented. it is typically synthesized through a series of organic reactions involving the cyclization of appropriate precursors under controlled conditions .

Chemical Reactions Analysis

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide can undergo various types of chemical reactions, including:

Scientific Research Applications

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H18N4O2/c1-10(11-6-8-12(22-2)9-7-11)17-20-16(21)15-13-4-3-5-14(13)18-19-15/h6-9H,3-5H2,1-2H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

SVSCNFNONPWJGQ-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCC2)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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